molecular formula C24H23N3O4 B10819967 GPR41 agonist-1

GPR41 agonist-1

Cat. No.: B10819967
M. Wt: 417.5 g/mol
InChI Key: UWQXWOJVNASZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPR41 agonist-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: GPR41 agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

GPR41 agonist-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation and signaling pathways of GPR41.

    Biology: Investigated for its role in regulating energy homeostasis and metabolic processes.

    Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity and diabetes.

    Industry: Utilized in the development of new drugs targeting GPR41 .

Mechanism of Action

GPR41 agonist-1 exerts its effects by binding to and activating GPR41, a G-protein-coupled receptor. This activation triggers a signaling cascade involving the Gi/o protein, which inhibits adenylyl cyclase and reduces cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects various downstream pathways involved in energy regulation and metabolic processes .

Comparison with Similar Compounds

Uniqueness: GPR41 agonist-1 is unique in its selectivity for GPR41, allowing for targeted activation of this receptor without affecting other free fatty acid receptors. This specificity makes it a valuable tool for studying the distinct roles of GPR41 in metabolic regulation .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)

InChI Key

UWQXWOJVNASZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Origin of Product

United States

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